molecular formula C10H16N4 B2374681 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane CAS No. 2111410-00-3

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane

Cat. No.: B2374681
CAS No.: 2111410-00-3
M. Wt: 192.266
InChI Key: RJUPSUBVSQEGME-UHFFFAOYSA-N
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Description

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core modified with a 1,2,4-triazole methyl substituent at the 8-position. This structure belongs to a class of privileged scaffolds in medicinal chemistry, known for their conformational rigidity and ability to interact with diverse biological targets, particularly in antibacterial and antimycobacterial applications .

Properties

IUPAC Name

8-(1,2,4-triazol-4-ylmethyl)-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-10(3-1)6-11-4-9(10)5-14-7-12-13-8-14/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPSUBVSQEGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2CN3C=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2111410-00-3
Record name 8-[(4H-1,2,4-triazol-4-yl)methyl]-6-azaspiro[3.4]octane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane typically involves the formation of the triazole ring followed by the construction of the spirocyclic system. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of an azide with an alkyne in the presence of a copper catalyst can form the triazole ring through a Huisgen cycloaddition reaction . Subsequent steps involve the formation of the spirocyclic system through intramolecular cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield various reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors through hydrogen bonding and other non-covalent interactions. This can lead to inhibition or activation of specific biological pathways, depending on the target . For example, triazole derivatives are known to inhibit enzymes like carbonic anhydrase, which can have therapeutic implications .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The 6-azaspiro[3.4]octane core is a common feature among analogs, but activity profiles vary significantly based on peripheral substituents:

Compound ID Core Structure Substituents Key Biological Activity (MIC) Key Findings References
6a 6-azaspiro[3.4]octane Cyclopropane, 1,2,4-triazole Klebsiella pneumoniae: Single-digit µg/mL Cyclopropane enhances Gram-negative activity
6b 6-azaspiro[3.4]octane n-Propyl, 1,2,4-triazole Acinetobacter baumannii: Weak activity Bulky alkyl groups reduce potency
17 2,6-diazaspiro[3.4]octane Methylsulfonyl, 4-methyl-1,2,4-triazole N/A High yield (138%), high melting point (180–182°C)
Compound 1 () 2,6-diazaspiro[3.4]octane Methylsulfonyl, 5-nitro-2-furoyl Mtb: 0.0124–0.0441 µg/mL Nitrofuran and triazole synergize for TB activity
Lead 3w (Previous Study) 6-azaspiro[3.4]octane Unspecified Acinetobacter baumannii: Exceptional potency Benchmark for Acinetobacter activity

Key Observations :

  • Triazole Role : The 1,2,4-triazole group is a recurring motif, likely enhancing target binding via hydrogen bonding or π-π interactions .
  • Substituent Synergy : Methylsulfonyl (e.g., Compound 17) and nitro groups (e.g., Compound 1) improve solubility and potency, particularly against Mycobacterium tuberculosis (MTb) .
  • Spirocyclic Rigidity : The spiro[3.4]octane core enforces a rigid conformation, optimizing spatial orientation for target engagement .

Antibacterial Spectrum and Limitations

  • ESKAPE Pathogens: Analogs with the 6-azaspiro[3.4]octane core (e.g., 6a–e) exhibit activity against Enterobacter cloacae, Staphylococcus aureus, and Enterococcus faecalis but lack efficacy against Pseudomonas aeruginosa .
  • MTb Specificity : Methylsulfonyl-triazole derivatives (e.g., Compound 1) show exceptional activity against multidrug-resistant TB strains, underscoring scaffold versatility .

Commercial Availability

  • Catalog Compounds : Derivatives like 1-Methyl-1,6-diazaspiro[3.4]octane and 2-Boc-2,6-diazaspiro[3.4]octane are available commercially, priced at $100–$647 per 100–250 mg, indicating accessibility for further derivatization .

Biological Activity

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane is a compound that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the molecular formula C10H16N4C_{10}H_{16}N_{4} and features a unique spirocyclic structure that enhances its biological interactions. The presence of the 1,2,4-triazole ring contributes to its pharmacological profile, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown moderate to potent activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.08 to 0.19 µM .
CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hHeLa0.15

This suggests that the triazole component enhances the cytotoxic effects against these cancer types.

2. Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively documented. The compound's structure allows it to act against various pathogens:

  • Antibacterial Properties : Studies have shown that triazoles can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated MIC values lower than traditional antibiotics like vancomycin .
PathogenMIC (µg/mL)
Staphylococcus aureus0.125
E. coli0.250
Pseudomonas aeruginosa0.500

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazole compounds are being investigated for additional therapeutic roles:

Case Studies

Several case studies highlight the effectiveness of triazole-containing compounds in clinical settings:

  • Combination Therapy : In a study involving combination therapies with triazole derivatives and existing chemotherapy agents, enhanced efficacy was observed in tumor reduction compared to monotherapy.
  • Resistance Mechanisms : Research has also focused on understanding how triazoles can overcome resistance mechanisms in bacteria and fungi, making them valuable in treating resistant infections.

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